N-Nitroso-N-methyloctadecylamine

概要

説明

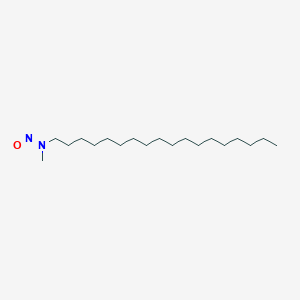

N-Nitroso-N-methyloctadecylamine is a nitrosamine compound characterized by the presence of a nitroso group attached to a secondary amine. Nitrosamines are known for their potential carcinogenic properties and are often found as impurities in various products, including pharmaceuticals, cosmetics, and food items. The molecular formula of this compound is C19H40N2O, and it has a molecular weight of 312.54 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

N-Nitroso-N-methyloctadecylamine can be synthesized through the nitrosation of N-methyloctadecylamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and amines to prevent the formation of unwanted by-products. The reaction conditions, such as temperature and pH, are optimized to maximize yield and purity .

化学反応の分析

Types of Reactions

N-Nitroso-N-methyloctadecylamine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The nitroso group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.

Major Products

Oxidation: Nitro compounds.

Reduction: Secondary amines.

Substitution: Various substituted nitrosamines.

科学的研究の応用

Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is widely used for the detection and quantification of nitrosamines in various matrices, including cosmetics and pharmaceuticals. GC-MS allows for sensitive identification of trace levels of NMOA and other nitrosamines, with detection limits often in the low parts per billion (ppb) range .

Thermal Energy Analyzer (TEA) : This method has been employed to analyze hair-care products containing NMOA. In studies, products were analyzed for their nitrosamine content before and after exposure to ultraviolet light, which revealed significant degradation of NMOA upon irradiation .

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS has also been utilized for detecting nitrosamines in pharmaceutical formulations, providing high sensitivity and specificity compared to traditional methods .

Cosmetics

NMOA has been detected in various cosmetic formulations, particularly those containing amine-based ingredients such as N,N-dimethyloctadecylamine oxide and N-benzyl-N,N-dimethyloctadecylammonium chloride. Research indicates that products can contain NMOA at levels ranging from 28 to 969 ppb . The potential for nitrosamine formation raises concerns about consumer safety, leading to increased scrutiny and regulation in cosmetic formulations.

Hair-Care Products

Studies have shown that NMOA is present in hair-care products, where it may form during processing or storage. The detection of NMOA in these products necessitates ongoing monitoring to ensure safety standards are met . The photolytic stability of NMOA has also been examined, revealing that UV exposure can significantly reduce its concentration .

Health Implications

The presence of N-nitroso compounds like NMOA in consumer products is concerning due to their association with carcinogenicity. Regulatory agencies are increasingly focused on limiting nitrosamine levels in cosmetics and personal care products to mitigate potential health risks. Continuous research is required to understand the mechanisms of nitrosamine formation and their effects on human health.

Case Studies

作用機序

N-Nitroso-N-methyloctadecylamine exerts its effects through the formation of reactive intermediates upon metabolic activation. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenic outcomes. The compound is metabolized by cytochrome P450 enzymes, which convert it into electrophilic species that react with cellular macromolecules .

類似化合物との比較

Similar Compounds

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosodipropylamine (NDPA)

- N-Nitrosomethylethanolamine (NMEA)

- N-Nitrosodicyclohexylamine (NDCHA)

Uniqueness

N-Nitroso-N-methyloctadecylamine is unique due to its long alkyl chain, which influences its physical properties and reactivity. This structural feature distinguishes it from other nitrosamines, which typically have shorter alkyl chains. The long chain affects its solubility, volatility, and interaction with biological membranes .

生物活性

N-Nitroso-N-methyloctadecylamine (NMOA) is a nitrosamine compound that has garnered attention due to its potential biological activities and implications for human health, particularly in the context of carcinogenicity. This article explores the biological activity of NMOA, focusing on its synthesis, occurrence in consumer products, and relevant research findings, including case studies and data tables.

NMOA is a member of the N-nitroso compounds (NOCs), which are known for their carcinogenic properties. These compounds can form through nitrosation reactions involving secondary amines and nitrites, often under acidic conditions. NMOA has been detected in various consumer products, particularly in cosmetics and hair-care products, raising concerns about its safety and biological effects.

2. Synthesis and Occurrence

NMOA can be synthesized through the nitrosation of N,N-dimethyloctadecylamine. Its presence has been identified in several cosmetic formulations, with concentrations ranging from 28 to 969 parts per billion (ppb) in tested products . The detection methods typically involve gas chromatography coupled with mass spectrometry.

Table 1: Detection of NMOA in Cosmetic Products

| Product Type | NMOA Concentration (ppb) |

|---|---|

| Hair-care products | 28 - 969 |

| Skin creams | Not specified |

| Other personal care products | Varies |

3.1 Carcinogenic Potential

Research indicates that nitrosamines, including NMOA, are potent carcinogens. A study examining dietary N-nitroso compounds found associations between nitrosamine intake and increased risks of esophageal squamous cell carcinoma (ESCC) and gastric cancers . The mechanisms by which NMOA exerts its carcinogenic effects may involve DNA alkylation and oxidative stress.

3.2 Case Study: Dietary Exposure

In a cohort study involving over 120,000 participants, a positive correlation was found between dietary intake of nitrosamines like N-nitrosodimethylamine (NDMA) and the risk of ESCC in men. Specifically, for every 0.1 µg/day increase in NDMA intake, the hazard ratio for ESCC was 1.15 . Although direct data on NMOA was not provided, its structural similarities suggest potential analogous risks.

The biological activity of NMOA is primarily linked to its ability to induce oxidative stress and DNA damage. The nitroso group can participate in redox reactions that lead to cellular toxicity. Additionally, studies have shown that N-nitroso compounds may modulate intracellular signaling pathways involved in apoptosis and cell proliferation .

Table 2: Mechanisms Associated with NMOA Activity

| Mechanism | Description |

|---|---|

| DNA Alkylation | Direct modification of DNA leading to mutations |

| Oxidative Stress | Generation of reactive oxygen species affecting cell viability |

| Cell Signaling Modulation | Alteration of pathways regulating cell growth and death |

5. Regulatory Perspectives and Safety Assessments

Given the established risks associated with nitrosamines, regulatory agencies have imposed limits on their allowable concentrations in consumer products. The European Medicines Agency (EMA) has particularly scrutinized nitrosamine contamination in pharmaceuticals following reports linking them to various cancers .

6. Conclusion

This compound is a significant compound within the class of nitrosamines due to its potential carcinogenic effects and presence in consumer products. Ongoing research is essential to fully elucidate its biological activities and mechanisms of action. The implications for public health necessitate continued monitoring and regulation to mitigate exposure risks.

7. Future Directions

Future research should focus on:

- Longitudinal studies assessing the impact of chronic exposure to NMOA.

- Mechanistic studies exploring the pathways through which NMOA induces toxicity.

- Development of effective mitigation strategies in product formulations to reduce nitrosamine formation.

特性

IUPAC Name |

N-methyl-N-octadecylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZIJWXTDWOIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219172 | |

| Record name | Methyloctadecylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69112-94-3 | |

| Record name | Methyloctadecylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069112943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyloctadecylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSO-N-METHYLOCTADECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1GK12WE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。